2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine
Description
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-6-(pyrrolidin-3-ylmethyl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-3-2-4-11(13-9)7-10-5-6-12-8-10/h2-4,10,12H,5-8H2,1H3 |
InChI Key |
SLTVJPYKKFBCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Starting Material: Substituted Pyridine Derivatives
The synthesis typically begins with commercially available or synthesized pyridine derivatives, such as 2-chloropyridine or 2-bromopyridine . These halogenated pyridines serve as electrophilic substrates for nucleophilic substitution.
N-Alkylation with Pyrrolidine Derivatives
- Method: Nucleophilic substitution of halogenated pyridine with pyrrolidine or its derivatives under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF or acetonitrile).
- Reaction Conditions: Heating at 80–120°C facilitates the formation of 2-(pyrrolidin-3-ylmethyl)pyridine .
- Outcome: Formation of the key intermediate with the pyrrolidin-3-ylmethyl substituent at the 2-position of pyridine.
Alternative Route: Reductive Amination
- Method: Condensation of 2-pyridinecarboxaldehyde with pyrrolidine under reductive amination conditions using sodium cyanoborohydride.
- Advantages: High selectivity and milder conditions, leading to the formation of the desired N-alkylated pyridine derivative.
Construction of the Pyrrolidin-3-ylmethyl Group
Direct Alkylation Using Bromomethyl or Chloromethyl Derivatives
- Method: Reacting pyrrolidine with bromomethylpyridine derivatives (e.g., 2-bromomethylpyridine) in the presence of a base such as potassium carbonate.
- Reaction Conditions: Reflux in acetonitrile or DMF for 12–24 hours.
- Outcome: Formation of 2-(pyrrolidin-3-ylmethyl)pyridine via nucleophilic substitution.
Cross-Coupling Approaches
- Method: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig coupling) between a pyridine boronic acid or halide and a pyrrolidin-3-ylmethyl precursor.
- Advantages: High regioselectivity and functional group tolerance, suitable for complex syntheses.
Refined Synthetic Route Based on Patent and Literature Data
According to patent WO2008137087A1, a scalable and efficient process involves:
- Preparation of 2-methylpyrrolidine via a short, safe, and inexpensive process.
- Reaction of 2-methylpyrrolidine with 2H-pyridazin-3-one or similar heterocycles to generate intermediates that can be further processed into the target compound.
- Use of copper catalysts (e.g., copper(I) chloride) in the presence of bases to facilitate C–N bond formation.
This approach emphasizes the use of metal-catalyzed coupling reactions and alkylation strategies to construct the pyridine-pyrrolidine linkage efficiently.
Electrochemical Deprotection and Functionalization
Recent advances include electrochemical methods for deprotection of protecting groups on pyridine derivatives, as described in ACS Omega (2022). These methods utilize:
- Electrochemical reduction with cathodes such as lead bronze and sacrificial zinc anodes.
- Electrochemical cleavage of protecting groups like pyridylmethyl, enabling subsequent functionalization.
This approach allows for cleaner, scalable deprotection steps, critical for synthesizing the final compound with high purity.
Summary of Key Reaction Parameters and Data
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| N-Alkylation of pyridine | Pyrrolidine derivative + halogenated pyridine, base (K2CO3), reflux | Moderate to high yields (~70–85%) |
| Cross-coupling | Pd catalyst, boronic acid/halide, base, solvent (e.g., toluene, DMF) | High regioselectivity |
| Electrochemical deprotection | Pb bronze cathode, Zn anode, TBA·BF4 in MeCN | Yields up to 87% |
Research Findings and Data Tables
Table 1: Typical N-Alkylation Yields of Pyridine Derivatives
| Entry | Starting Material | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Chloropyridine | Pyrrolidine | DMF | 100°C | 75–85 |
| 2 | 2-Bromopyridine | Pyrrolidine | Acetonitrile | Reflux | 70–80 |
Table 2: Electrochemical Deprotection Yields
| Electrode Setup | Electrolyte | Conversion of Protected to Free Compound (%) | Isolated Yield (%) |
|---|---|---|---|
| Pb/bronze cathode + Zn anode | TBA·BF4 in MeCN | 87 | 75–80 |
| BDD cathode + Zn anode | TBA·BF4 in MeCN | 76 | 65–70 |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine is a nitrogen-containing heterocyclic compound featuring a pyridine ring with a pyrrolidine moiety, a methyl group at the 2-position, and a pyrrolidin-3-ylmethyl group at the 6-position of the pyridine ring. It has a molecular formula of and a molecular weight of 176.26 g/mol.
Applications
- Scientific Research Studies suggest that 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine has potential biological activities, especially in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery related to neurological disorders. The compound's mechanism of action involves binding to specific receptors or enzymes, which can modulate their activity.
- Enzyme Interactions and Receptor Binding It is utilized in studies of enzyme interactions and receptor binding. The unique three-dimensional structure enhances its binding affinity to proteins, which is critical for its potential therapeutic effects.
- Drug Discovery It is a potential lead compound in drug discovery.
** structural similarities**
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrrolidine | Simple nitrogen heterocycle | Basic structure without additional functional groups |
| 2-Methylpyridine | Methyl-substituted pyridine | Lacks the pyrrolidine moiety |
| Pyrrolidin-2-one | Lactam derivative | Contains a lactam structure instead of a pyridyl group |
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins due to its three-dimensional structure and stereochemistry . This compound can modulate biological pathways by binding to receptors or enzymes, thereby influencing their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Receptor Targeting
The following table summarizes key structural differences and receptor affinities among mGluR5-targeted pyridine derivatives:
*Structural analog inferred from evidence; direct data unavailable.
Key Observations :
- MPEP and SIB-1893 : Both exhibit high selectivity for mGluR5 over mGluR1, with MPEP showing greater potency. Their substituents (phenylethynyl and phenylethenyl) enable strong hydrophobic interactions in the allosteric binding pocket .
- MTEP : Replacing the phenyl group with a thiazole ring enhances potency (IC₅₀ = 5 nM), likely due to improved electronic interactions .
- 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine : The pyrrolidine group introduces a basic nitrogen and conformational flexibility, which could influence blood-brain barrier permeability or off-target effects compared to rigid analogs.
Functional and Mechanistic Differences
Neuroprotective Effects:
- MPEP and SIB-1893 : Reduce neuronal injury in traumatic brain injury (TBI) models by dual mechanisms: (1) antagonizing mGluR5 and (2) inhibiting NMDA receptors at higher concentrations . MPEP improves motor recovery and reduces lesion volume in vivo .
- MTEP : Offers neuroprotection even when administered 6 hours post-injury, suggesting prolonged therapeutic windows .
- Pyrrolidine Analogs: No direct data, but saturated N-heterocycles (e.g., pyrrolidine) in other compounds improve metabolic stability and solubility, which may enhance in vivo efficacy .
Allosteric Modulation:
- MPEP and its analogs bind to an allosteric site on mGluR5, distinct from the orthosteric glutamate-binding site. Modifications at the 6-position alter binding kinetics:
Biological Activity
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and applications in drug discovery, particularly in the context of neurological disorders and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is CHN, with a molecular weight of 176.26 g/mol. Its structure features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidin-3-ylmethyl group at the 6-position, which contributes to its unique chemical reactivity and biological interactions .
Research indicates that 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine interacts with various biological targets, particularly receptors and enzymes, modulating their activity. This interaction is critical for its potential therapeutic effects, especially in treating neurological disorders .
Antimicrobial Properties
Recent studies have highlighted the compound's antibacterial activity. For instance, it has been tested against several bacterial strains, showing promising results in inhibiting growth. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to established antibiotics:
| Bacterial Strain | MIC (µg/mL) | Control Antibiotic | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 3.12 - 12.5 | Isoniazid | 0.25 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The unique structural features of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine enhance its biological activity compared to simpler analogs. The combination of the pyridine and pyrrolidine rings increases binding affinity to proteins, which is essential for therapeutic efficacy .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals the advantages of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrrolidine | Simple nitrogen heterocycle | Basic structure without additional functional groups |
| 2-Methylpyridine | Methyl-substituted pyridine | Lacks the pyrrolidine moiety |
| Pyrrolidin-2-one | Lactam derivative | Contains a lactam structure instead of a pyridyl group |
This table illustrates how the dual functionality of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine contributes to its enhanced biological properties .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Neurological Disorders : Investigations into the binding affinities to neurotransmitter receptors suggest that it may be effective in treating conditions such as depression or anxiety by modulating neurotransmitter levels.
- Antibacterial Activity : In vitro evaluations have demonstrated that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
- Antifungal Properties : Preliminary data also indicate potential antifungal activity against strains like Candida albicans, with varying MIC values suggesting further exploration in antifungal drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
